

A Guide to the Predicted Spectroscopic Profile of 5-Pyrrolidinoamylamine

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Compound of Interest

Compound Name: **5-Pyrrolidinoamylamine**

Cat. No.: **B1365519**

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Abstract

The structural elucidation of novel or uncharacterized molecules is a cornerstone of chemical research and drug development. **5-Pyrrolidinoamylamine**, a diamine featuring both a tertiary pyrrolidine ring and a primary amino group linked by a pentyl chain, represents a structure for which comprehensive spectroscopic data is not readily available in public databases. This technical guide provides a detailed, predictive analysis of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. By applying fundamental principles of spectroscopy and referencing data from analogous structures, we offer a robust framework for researchers to identify and characterize this molecule. This document is designed to serve as an expert-level resource, explaining the causality behind spectral features and providing validated methodologies for data acquisition.

Molecular Structure and Spectroscopic Overview

5-Pyrrolidinoamylamine possesses a unique combination of functional groups that will give rise to a distinct spectroscopic fingerprint. The molecule consists of:

- A pyrrolidine ring, which contains a tertiary amine.
- A primary amine (-NH₂) at the terminus of the alkyl chain.
- A five-carbon aliphatic chain linking these two functionalities.

Each of these components will contribute characteristic signals in NMR, IR, and MS analyses, allowing for a comprehensive structural confirmation.

```
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Caption: Structure of 5-Pyrrolidinoamylamine.
```

Predicted Infrared (IR) Spectroscopy Analysis

Infrared spectroscopy is a powerful technique for identifying the presence of specific functional groups within a molecule. The predicted IR spectrum of **5-Pyrrolidinoamylamine** will be dominated by absorptions from its N-H and C-H bonds.

Foundational Principles for Amine Identification

The key diagnostic region for amines is between 3200 and 3500 cm⁻¹, where N-H stretching vibrations occur.^[1] Primary amines (R-NH₂) are particularly distinct as they exhibit two bands in this region: one from an asymmetric stretching mode and another from a symmetric stretching mode.^{[2][3]} Secondary amines (R₂NH) show only one N-H stretching band, while tertiary amines (R₃N) show none.^[2] Additionally, the bending vibration of the N-H bond in primary amines provides a valuable signal between 1580-1650 cm⁻¹.^[3] C-N stretching vibrations for aliphatic amines are typically found in the 1020-1250 cm⁻¹ region of the spectrum.^[4]

Predicted IR Absorption Data

The following table summarizes the expected characteristic absorption bands for **5-Pyrrolidinoamylamine**.

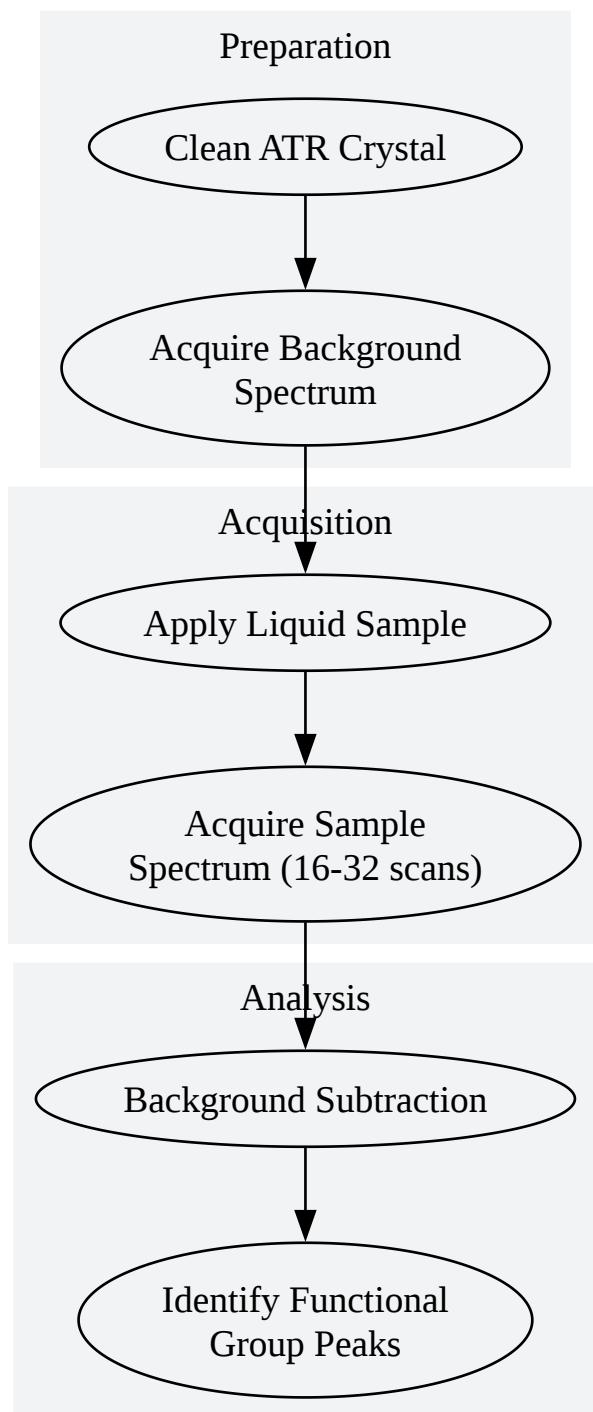
Wavenumber (cm ⁻¹)	Vibration Type	Functional Group	Expected Intensity & Shape
3300 - 3500	N-H Asymmetric & Symmetric Stretch	Primary Amine (-NH ₂)	Medium, Two sharp peaks
2850 - 2960	C-H Stretch	Alkyl Chain & Ring	Strong, Sharp
1580 - 1650	N-H Bend (Scissoring)	Primary Amine (-NH ₂)	Medium to Strong, Sharp
1450 - 1470	C-H Bend (Scissoring)	Methylene (-CH ₂ -)	Medium, Sharp
1020 - 1250	C-N Stretch	Primary & Tertiary Amine	Weak to Medium
665 - 910	N-H Wag	Primary Amine (-NH ₂)	Medium to Strong, Broad

The presence of two distinct peaks in the 3300-3500 cm⁻¹ range will be the most definitive evidence for the primary amine, while the absence of O-H bands (which are typically much broader) would rule out alcohol contaminants.^[5]

Experimental Protocol: Attenuated Total Reflectance (ATR) IR Spectroscopy

- Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.
- Background Scan: Record a background spectrum of the empty ATR stage. This is crucial to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions from the sample spectrum.
- Sample Application: Place a small drop of neat **5-Pyrrolidinoamylamine** liquid directly onto the center of the ATR crystal.

- Spectrum Acquisition: Lower the ATR press to ensure good contact between the sample and the crystal. Acquire the spectrum, typically by co-adding 16 or 32 scans over a range of 4000-400 cm^{-1} with a resolution of 4 cm^{-1} .
- Data Processing: The instrument software will automatically perform a background subtraction. The resulting spectrum should be analyzed for the key vibrational bands outlined above.



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Predicted Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy provides the most detailed information about the carbon-hydrogen framework of a molecule. Both ^1H and ^{13}C NMR will be invaluable for the structural confirmation of **5-Pyrrolidinoamylamine**.

Foundational Principles for Amine Characterization

In ^1H NMR, protons on carbons adjacent (alpha) to a nitrogen atom are deshielded due to the electron-withdrawing nature of nitrogen, causing them to resonate downfield, typically in the 2.3-3.0 ppm range.^[2] Protons on the nitrogen atom itself (-NH) are often broad and can appear over a wide chemical shift range; their signal disappears upon the addition of D_2O , a key diagnostic test.^[2] In ^{13}C NMR, carbons bonded to nitrogen are also deshielded and appear in the 10-65 ppm range.^[4]

Predicted ^1H NMR Spectrum

The structure of **5-Pyrrolidinoamylamine** has been labeled to correspond with the predicted chemical shifts in the table below.

```
dot graph "5_Pyrrolidinoamylamine_H_NMR" { layout=neato; node [shape=plaintext]; edge [style=bold];

// Define nodes for atoms with labels N1 [label="N", pos="0,0!"]; C_a [label="CH2 (a)", pos="-1.2,0.5!"]; C_a2 [label="CH2 (a)", pos="-1.2,-0.5!"]; C_b [label="CH2 (b)", pos="-2.4,0!"]; C_b2 [label="CH2 (b)", pos="-2.4,-1!"];

C_c [label="CH2 (c)", pos="1.5,0!"]; C_d [label="CH2 (d)", pos="2.7,0!"]; C_e [label="CH2 (e)", pos="3.9,0!"]; C_f [label="CH2 (f)", pos="5.1,0!"]; C_g [label="CH2 (g)", pos="6.3,0!"]; N2 [label="NH2 (h)", pos="7.5,0!"];

// Define edges for bonds N1 -- C_a; C_a -- C_b; C_b -- C_b2; C_b2 -- C_a2; C_a2 -- N1; N1 -- C_c; C_c -- C_d; C_d -- C_e; C_e -- C_f; C_f -- C_g; C_g -- N2; } ` Caption: Proton labeling for  $^1\text{H}$  NMR prediction.
```

Label	Assignment	Predicted δ (ppm)	Integration	Multiplicity
a	N-CH ₂ -CH ₂ (pyrrolidine)	~ 2.5 - 2.7	4H	Triplet (t)
b	N-CH ₂ -CH ₂ (pyrrolidine)	~ 1.7 - 1.9	4H	Quintet (quin)
c	Pyrrolidine-N-CH ₂ -CH ₂	~ 2.4 - 2.6	2H	Triplet (t)
d	N-CH ₂ -CH ₂ -CH ₂	~ 1.5 - 1.7	2H	Quintet (quin)
e	CH ₂ -CH ₂ -CH ₂	~ 1.3 - 1.5	2H	Quintet (quin)
f	CH ₂ -CH ₂ -CH ₂ -NH ₂	~ 1.4 - 1.6	2H	Quintet (quin)
g	CH ₂ -NH ₂	~ 2.7 - 2.9	2H	Triplet (t)
h	-NH ₂	~ 1.0 - 3.0	2H	Broad Singlet (br s)

The chemical shifts for protons (d), (e), and (f) in the middle of the alkyl chain will be closely spaced and may result in a complex, overlapping multiplet.

Predicted ¹³C NMR Spectrum

Carbon Assignment	Predicted δ (ppm)
N-CH ₂ -CH ₂ (pyrrolidine)	~ 54 - 58
N-CH ₂ -CH ₂ (pyrrolidine)	~ 23 - 27
Pyrrolidine-N-CH ₂ -CH ₂	~ 57 - 61
N-CH ₂ -CH ₂ -CH ₂	~ 28 - 32
CH ₂ -CH ₂ -CH ₂	~ 24 - 28
CH ₂ -CH ₂ -CH ₂ -NH ₂	~ 32 - 36
CH ₂ -NH ₂	~ 40 - 44

Note: Predicted shifts are based on data for structurally similar compounds such as 1,5-diaminopentane and N-substituted pyrrolidines.[6][7][8]

Experimental Protocol: NMR Spectroscopy

- Sample Preparation: Dissolve approximately 10-20 mg of **5-Pyrrolidinoamylamine** in ~0.7 mL of a deuterated solvent (e.g., CDCl_3 or D_2O) in a standard 5 mm NMR tube. Add a small amount of an internal standard (e.g., TMS) if quantitative analysis is required.
- Instrument Setup: Place the NMR tube in the spectrometer. The instrument should be tuned and the magnetic field shimmed to ensure homogeneity.
- ^1H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. A sufficient number of scans should be averaged to achieve a good signal-to-noise ratio.
- ^{13}C NMR Acquisition: Acquire a proton-decoupled ^{13}C spectrum. This experiment typically requires a longer acquisition time than ^1H NMR due to the lower natural abundance of the ^{13}C isotope.
- D_2O Exchange: To confirm the $-\text{NH}_2$ peak, acquire a ^1H NMR spectrum, then add one drop of D_2O to the NMR tube, shake gently, and re-acquire the spectrum. The signal assigned to the $-\text{NH}_2$ protons should disappear or significantly diminish.

Predicted Mass Spectrometry (MS) Analysis

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is crucial for confirming its identity and connectivity.

Foundational Principles for Amine Fragmentation

The Nitrogen Rule is a key principle in the mass spectrometry of organic compounds. It states that a molecule with an even number of nitrogen atoms will have an even nominal molecular weight and thus an even-numbered molecular ion ($\text{M}^{+\bullet}$) peak.[9] Conversely, a molecule with an odd number of nitrogen atoms will have an odd-numbered molecular ion peak.

The most characteristic fragmentation pathway for aliphatic amines is alpha-cleavage. This involves the homolytic cleavage of a C-C bond adjacent to the nitrogen atom, resulting in the

formation of a stable, resonance-stabilized iminium cation and an alkyl radical.[10][11] This iminium cation fragment is often the most intense peak (the base peak) in the spectrum.

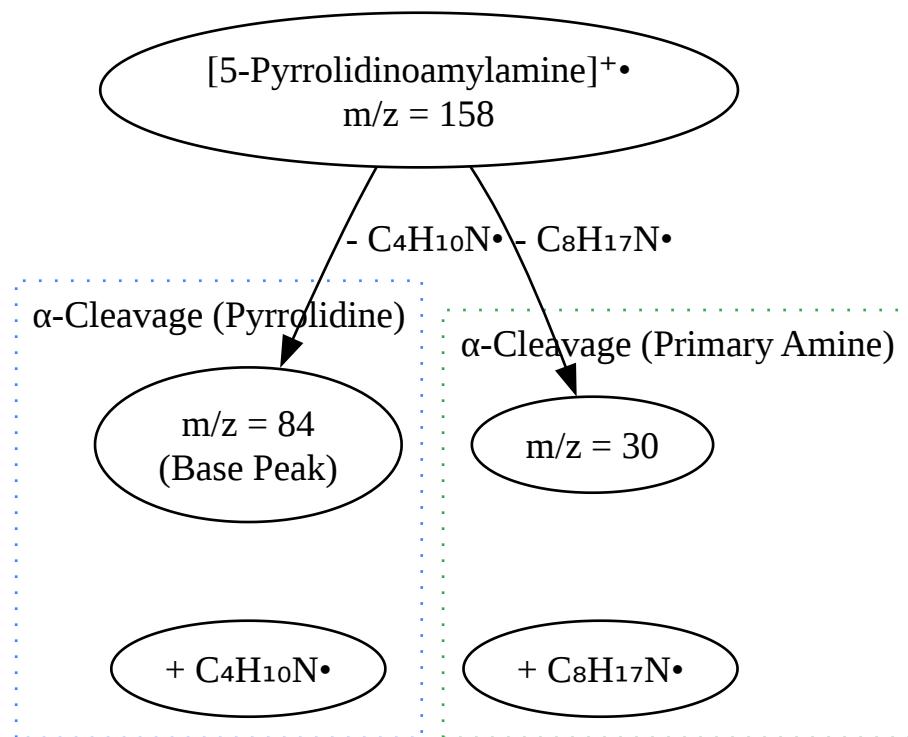
Predicted Mass Spectrum

For **5-Pyrrolidinoamylamine** ($C_9H_{22}N_2$):

- Molecular Weight: 158.29 g/mol .
- Predicted Molecular Ion ($M^{+\bullet}$): A peak at $m/z = 158$. As the molecule contains two nitrogen atoms, this even-numbered peak is consistent with the Nitrogen Rule.[12] The intensity of this peak may be weak.[13]

Major Predicted Fragmentation Pathways:

- Alpha-Cleavage at the Pyrrolidine Ring: This is the most favored fragmentation. Cleavage of the C-C bond on the pentyl chain adjacent to the pyrrolidine nitrogen leads to the loss of a $C_4H_{10}N^{\bullet}$ radical and the formation of a highly stable N-methylenepyrrolidinium cation. This fragment is predicted to be the base peak.
 - Fragment: $C_5H_{10}N^+$
 - Predicted m/z : 84
- Alpha-Cleavage at the Primary Amine: Cleavage of the C-C bond adjacent to the primary amine leads to the loss of a $C_8H_{17}N^{\bullet}$ radical and the formation of the methaniminium cation.
 - Fragment: CH_4N^+
 - Predicted m/z : 30



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Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

- Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or by injection into a gas chromatograph (GC-MS). For GC-MS, the sample is first vaporized and separated from any impurities on a GC column.
- Ionization: In the ion source, the gaseous sample molecules are bombarded with a high-energy electron beam (typically 70 eV). This ejects an electron from the molecule, creating a positively charged molecular ion (M^{+•}).
- Fragmentation: The high internal energy of the molecular ion causes it to fragment into smaller, charged ions and neutral radicals.
- Mass Analysis: The positively charged ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

- **Detection:** A detector records the abundance of each ion at a specific m/z value, generating the mass spectrum.

Conclusion

While experimental spectra for **5-Pyrrolidinoamylamine** are not publicly cataloged, a comprehensive and reliable spectroscopic profile can be predicted based on established chemical principles and data from analogous compounds. The key identifiers for this molecule will be the dual N-H stretching bands in the IR spectrum, the characteristic downfield shifts of protons and carbons alpha to the nitrogen atoms in NMR, and a mass spectrum defined by the Nitrogen Rule with a likely base peak at m/z 84 resulting from alpha-cleavage. This guide provides the necessary framework for any researcher aiming to synthesize, identify, or characterize this compound, ensuring scientific integrity through a logical, first-principles approach.

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